molecular formula C6H12F3NO B2952451 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine CAS No. 1249573-00-9

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Cat. No.: B2952451
CAS No.: 1249573-00-9
M. Wt: 171.163
InChI Key: ZZEPYFMTVXOILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is an organic compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 g/mol . This primary amine features a 2,2,2-trifluoroethoxy group attached to a tertiary carbon center, a structure that combines the steric hindrance of a neopentyl-like core with the strong electron-withdrawing properties of the trifluoroethyl ether moiety . The presence of the trifluoroethoxy group is of significant interest in medicinal chemistry. This functional group is known to enhance key properties in bioactive molecules, such as metabolic stability, membrane permeability, and binding affinity . For instance, the trifluoroethoxy group is a key structural feature in established compounds like the psychedelic phenethylamine 3C-TFE and is utilized in advanced synthetic methodologies, such as tris(2,2,2-trifluoroethoxy)silane-enabled peptide bond formation . The specific structure of this compound, particularly its primary amine attached to a sterically hindered carbon, makes it a valuable bifunctional building block. It can serve as a precursor for the synthesis of more complex molecules, potentially including ligands for neurological targets or novel chemical entities in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-5(2,3-10)11-4-6(7,8)9/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPYFMTVXOILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine typically involves the reaction of 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol with an amine source. The reaction conditions often include the use of a base to facilitate the substitution reaction. The process can be carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The trifluoroethoxy group is a key feature in many bioactive compounds. Below is a comparative analysis of structurally related amines:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Structural Features Key Properties/Applications
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine C₇H₁₄F₃NO 193.19 Aliphatic amine, trifluoroethoxy branch Intermediate for drug synthesis
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO 219.21 Aromatic ring, trifluoroethoxy substituent Higher lipophilicity; potential CNS agent
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride C₅H₁₁F₃NO·HCl 185.60 (base) Shorter carbon chain, hydrochloride salt Improved aqueous solubility
3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine C₈H₁₂F₃N₃O 223.20 Pyrazole ring, trifluoroethoxy methyl Agrochemical applications

Physicochemical Properties

Table 2: Physicochemical Data
Property This compound 1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine 3-(Trifluoroethoxy)propan-1-amine HCl
Lipophilicity (LogP) ~1.5 (estimated) ~2.8 (aromatic increase) ~0.9 (polar HCl salt)
Solubility Low in water; soluble in organic solvents Very low in water High in water (ionic form)
Boiling Point Not reported Not reported Not reported

Key Observations :

  • Aromatic vs. Aliphatic: The aromatic derivative (C₁₀H₁₂F₃NO) exhibits higher lipophilicity, making it suitable for blood-brain barrier penetration .
  • Salt Formation : The hydrochloride salt of 3-(trifluoroethoxy)propan-1-amine enhances solubility, favoring pharmaceutical formulations .

Research Findings and Challenges

  • Toxicity : Fluorinated amines generally exhibit low acute toxicity but may pose environmental persistence concerns.
  • Knowledge Gaps: Limited data on the target compound’s pharmacokinetics and exact industrial applications necessitate further study.

Biological Activity

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine, with the chemical formula C₈H₁₄F₃NO and a molecular weight of 171.16 g/mol, is an organic compound characterized by the presence of a trifluoroethoxy group. This unique structural feature enhances its potential biological activity, making it a subject of interest in pharmaceutical research and medicinal chemistry .

The compound belongs to the amine class and is identified by the CAS number 1249573-00-9. Its trifluoroethoxy group is known to influence its lipophilicity and biological interactions compared to non-fluorinated analogs .

Properties Table

PropertyValue
Molecular FormulaC₈H₁₄F₃NO
Molecular Weight171.16 g/mol
IUPAC NameThis compound
CAS Number1249573-00-9

The biological activity of this compound is attributed to its interactions with various molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity for these targets, potentially leading to specific biological effects including:

  • Modulation of neurotransmitter systems
  • Inhibition of enzyme activity
  • Alteration of cellular signaling processes .

Biological Activity Studies

Research has indicated that compounds with trifluoroethyl groups often exhibit enhanced biological activities. For instance, studies have shown that fluorinated compounds can improve pharmacokinetic properties and therapeutic efficacy compared to their non-fluorinated counterparts .

Case Studies

  • Pharmaceutical Research : The compound has been explored for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for managing metabolic disorders .
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with various biological targets, suggesting potential therapeutic applications .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity due to structural variations:

Compound NameStructureUnique Features
2-Methylpropan-1-amineC₅H₁₃NSimple amine without fluorinated groups; less complex reactivity.
TrifluoromethylphenylamineC₈H₈F₃NContains a phenyl group; known for significant biological activity.
N,N-DimethyltrifluoroacetamideC₅H₇F₃NUsed as a solvent; different functional group but similar fluorinated characteristics.

Q & A

Basic Research Question

  • NMR : 1^1H NMR identifies protons adjacent to the amine group (δ 1.2–1.5 ppm for methyl groups, δ 3.4–3.8 ppm for CH2_2NH2_2), while 19^{19}F NMR confirms the trifluoroethoxy group (δ -75 to -80 ppm).
  • IR : Stretching vibrations at ~3350 cm1^{-1} (N–H), 1250–1100 cm1^{-1} (C–F), and 1050 cm1^{-1} (C–O–C) validate functional groups.
  • MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 218.1) and fragmentation patterns to confirm the backbone. Purity is assessed via HPLC (≥98% by area) with C18 columns and acetonitrile/water gradients .

What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Basic Research Question

  • Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) with 3^3H-labeled probes.
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC50_{50} determination). The trifluoroethoxy group may enhance membrane permeability, as seen in related neuroactive compounds .

How does the trifluoroethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Advanced Research Question
The trifluoroethoxy group increases hydrophobicity (logP ↑) and metabolic stability while reducing polar surface area. Studies on poly(organophosphazenes) show that fluorinated substituents lower glass transition temperatures (Tg) and increase water contact angles (e.g., 95° vs. 70° for non-fluorinated analogs), suggesting enhanced lipophilicity . This group also confers resistance to oxidative degradation, as evidenced by stability in accelerated aging tests (40°C/75% RH for 28 days) .

What strategies resolve contradictory data regarding the compound’s stability under varying pH or temperature conditions?

Advanced Research Question
Contradictions often arise from impurities or analytical method variability. To resolve:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, monitoring degradation via HPLC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
  • Control Experiments : Replicate conflicting studies with standardized protocols (e.g., exclusion of light, inert atmospheres). For example, trifluoroethoxy groups in polymers degrade at >150°C, but amine oxidation may occur at lower temperatures if catalysts (e.g., metal ions) are present .

How do computational methods (DFT, MD) aid in predicting the compound’s reactivity and interactions in biological systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron density to predict nucleophilic sites (e.g., amine group with highest Fukui indices) and reaction barriers (e.g., SN2 substitution at the trifluoroethoxy carbon).
  • Molecular Dynamics (MD) : Simulates membrane permeability by calculating free energy profiles for bilayer crossing. The trifluoroethoxy group reduces desolvation penalties, enhancing diffusion rates.
  • Docking Studies : Predict binding poses to targets like monoamine transporters, leveraging structural analogs (e.g., 2-(4-trifluoromethylphenoxy)propan-1-amine derivatives ).

Table 1: Comparative Physicochemical Properties

PropertyThis compoundNon-Fluorinated Analog (2-Methoxy)
logP1.80.5
Water Solubility (mg/mL)1285
Tg (°C)-20*15*
Contact Angle (°)9570
*Data extrapolated from polymer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.